molecular formula C16H23FN2O3S B7708726 NN-DIETHYL-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE

NN-DIETHYL-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B7708726
M. Wt: 342.4 g/mol
InChI Key: LIMCEMGEJBRSHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NN-DIETHYL-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE is a synthetic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a diethyl group, a fluorobenzenesulfonyl group, and a carboxamide group

Preparation Methods

The synthesis of NN-DIETHYL-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the reaction of 4-fluorobenzenesulfonyl chloride with diethylamine to form NN-diethyl-4-fluorobenzenesulfonamide. This intermediate is then reacted with piperidine-4-carboxylic acid under specific conditions to yield the final product .

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. The use of continuous flow reactors and other advanced technologies can also improve the efficiency of the synthesis process.

Chemical Reactions Analysis

NN-DIETHYL-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

NN-DIETHYL-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of NN-DIETHYL-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and metabolic pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

NN-DIETHYL-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

N,N-diethyl-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3S/c1-3-18(4-2)16(20)13-9-11-19(12-10-13)23(21,22)15-7-5-14(17)6-8-15/h5-8,13H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMCEMGEJBRSHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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